(R)-2-((叔丁氧羰基)氨基)-3-羟基-3-甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

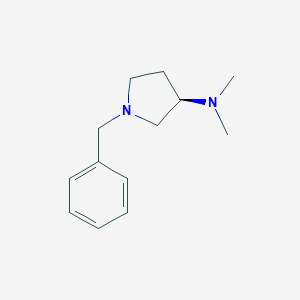

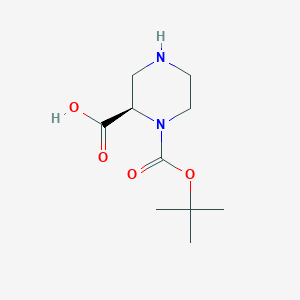

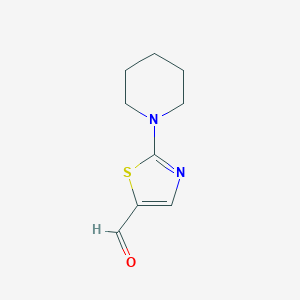

The compound is a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group, preventing it from reacting until the desired step in the synthesis .

Molecular Structure Analysis

The compound likely has a structure similar to other Boc-protected amino acids. It would have a carboxylic acid group, an amino group protected by the Boc group, and a hydroxy group on the third carbon .Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in peptide bond formation reactions once the Boc group is removed. The Boc group can be removed using an acid such as trifluoroacetic acid .Physical And Chemical Properties Analysis

Based on similar compounds, this compound is likely a solid at room temperature . Its exact physical and chemical properties (such as melting point, solubility, etc.) would depend on its specific structure .科学研究应用

Synthesis of Peptide Derivatives

The Boc group is extensively used in the synthesis of peptide derivatives. It protects the amino group during the coupling of peptide chains, which is crucial for the formation of peptide bonds without unwanted side reactions . This process is vital in the production of synthetic peptides for therapeutic use and biochemical research.

Amino Acid Derivative Preparation

In the preparation of amino acid derivatives, the Boc group serves as a protective group for the amino functionality. This allows for selective reactions to occur on other parts of the amino acid molecule without affecting the amino group . This is particularly important in the synthesis of unnatural amino acids for research and drug development.

Medicinal Chemistry

In medicinal chemistry, the Boc-protected amino acids are used to create a diverse array of compounds for drug discovery. The protection allows for the synthesis of complex molecules that can be screened for potential pharmaceutical activity .

Green Chemistry Applications

The Boc group is involved in green chemistry applications, where it is used under mild and eco-friendly conditions. For example, Boc protection can be achieved using ultrasound irradiation in a catalyst-free environment, which aligns with the principles of green chemistry by reducing the use of hazardous substances .

Chemoselective Protection

The Boc group allows for chemoselective protection of amines. This means that it can protect the amine group in the presence of other functional groups, which can then undergo further chemical transformations without affecting the protected amine .

Sustainable Methodologies

The Boc group is also used in sustainable methodologies for deprotection. For instance, a deep eutectic solvent can be used as a reaction medium and catalyst for the deprotection of N-Boc derivatives, offering an efficient and sustainable method for this process .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVRVSZFEDIMFM-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461643 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(tert-butoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |

CAS RN |

288159-40-0 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)